
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3C5DMPP) is a phenol derivative with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, including water. It has been used in a variety of laboratory experiments, and its properties make it an ideal compound for a variety of applications.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-5-methyl-4-methoxy-2-nitrobenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug 5-iodo-2-nitrobenzoic acid. It has been used as a reactant in the synthesis of other compounds, such as 5-chloro-2-nitrobenzoic acid. It has also been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-nitrobenzaldehyde.
Mecanismo De Acción
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation. 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% binds to the active site of the enzyme, preventing it from producing prostaglandins. This reduces inflammation, which can be beneficial in a variety of conditions.
Biochemical and Physiological Effects
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation. It has also been shown to inhibit the production of other inflammatory mediators, such as leukotrienes and thromboxanes. Additionally, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to inhibit the production of nitric oxide, which can be beneficial in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents, including water. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a few limitations. It is not very soluble in aqueous solutions, and it can be difficult to obtain in large quantities. Additionally, it is not very soluble in non-polar solvents, such as hexane.
Direcciones Futuras
The future of 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is promising. It has been shown to have a variety of beneficial effects, and its properties make it an ideal compound for a variety of applications. Additionally, its low cost and ease of synthesis make it an attractive option for laboratory experiments.
Some potential future directions for 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Furthermore, further research into its solubility and stability could lead to new ways of synthesizing and purifying the compound. Finally, further research into the synthesis of other compounds using 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% could lead to new and improved compounds.
Métodos De Síntesis
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a two-step process. First, 4-N,N-dimethylsulfamoylphenol (4DMP) is reacted with 3-chloro-5-hydroxybenzaldehyde in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and water. The second step involves purifying the product by recrystallization from ethanol. The final product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHOANUXWCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

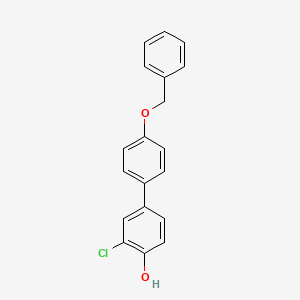
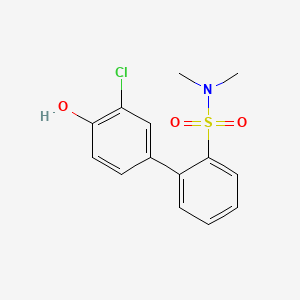
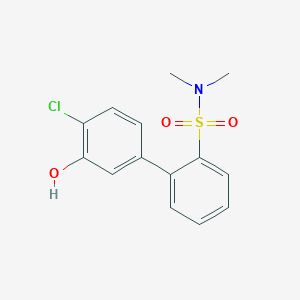

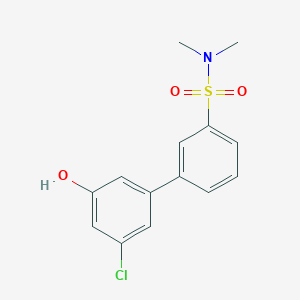
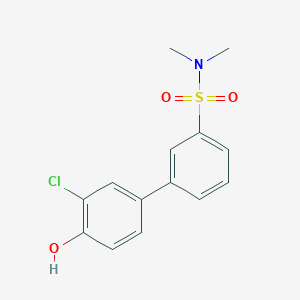


![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)

![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)